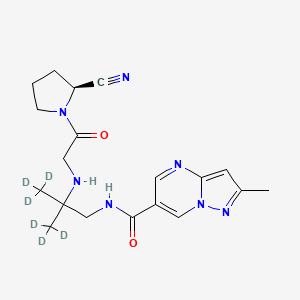![molecular formula C23H21N3O3 B12418304 3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosine kinase-IN-4 is a small molecule inhibitor that targets tyrosine kinases, a class of enzymes responsible for the phosphorylation of tyrosine residues in proteins. These enzymes play a crucial role in various cellular processes, including cell division, differentiation, and signal transduction. Inhibitors like Tyrosine kinase-IN-4 are essential in the treatment of diseases such as cancer, where abnormal tyrosine kinase activity is often observed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods: Industrial production of Tyrosine kinase-IN-4 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Tyrosine kinase-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tyrosine kinase-IN-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of tyrosine kinase activity and inhibition.
Biology: Helps in understanding cellular signaling pathways and the role of tyrosine kinases in various biological processes.
Medicine: Plays a crucial role in the development of targeted therapies for diseases such as cancer, where tyrosine kinase inhibitors are used to block abnormal cell growth and proliferation.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery and development
Mechanism of Action
Tyrosine kinase-IN-4 exerts its effects by binding to the active site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts the signaling pathways that are essential for cell growth and division. The molecular targets of Tyrosine kinase-IN-4 include various receptor tyrosine kinases and non-receptor tyrosine kinases, which are involved in pathways such as the MAPK, PI3K/Akt, and JAK/STAT pathways .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Osimertinib: An inhibitor targeting epidermal growth factor receptor mutations in non-small cell lung cancer.
Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer therapy
Uniqueness: Tyrosine kinase-IN-4 is unique in its specific targeting of certain tyrosine kinases, making it a valuable tool in both research and therapeutic applications. Its selectivity and potency distinguish it from other inhibitors, providing advantages in terms of efficacy and reduced side effects .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[4-(7-methoxy-1-oxo-2,3-dihydroisoindol-4-yl)phenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C23H21N3O3/c1-14-4-3-5-17(12-14)26-23(28)25-16-8-6-15(7-9-16)18-10-11-20(29-2)21-19(18)13-24-22(21)27/h3-12H,13H2,1-2H3,(H,24,27)(H2,25,26,28) |
InChI Key |
XZXIHTJGNYBSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=C4CNC(=O)C4=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


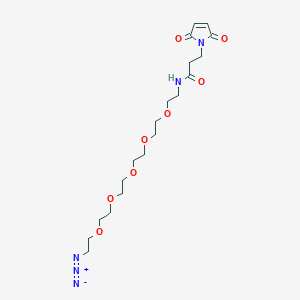
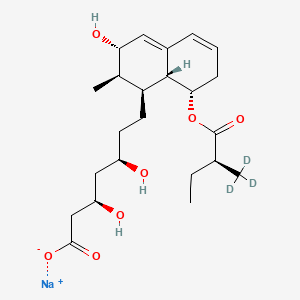
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
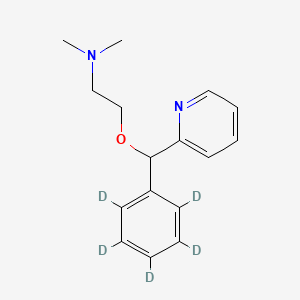
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

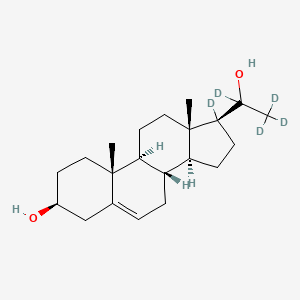
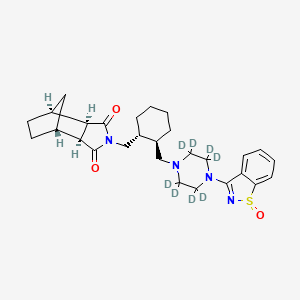


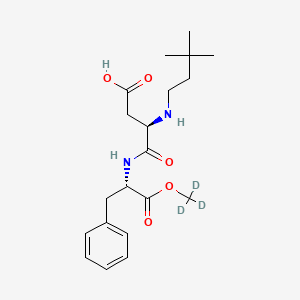
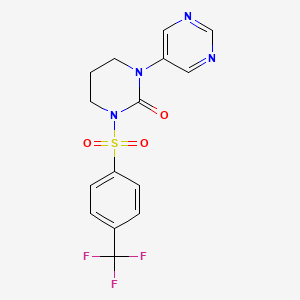
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
